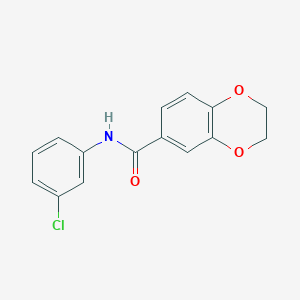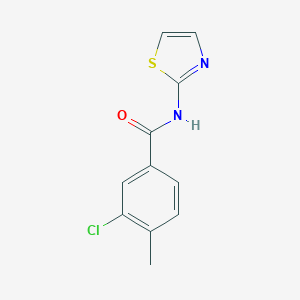![molecular formula C20H12N2O4S B251756 N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)
N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide, also known as DACT, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in scientific research. DACT has been shown to inhibit the activity of a specific protein, which has implications for a range of biological processes.
作用機序
N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide inhibits the activity of HDAC6 by binding to a specific site on the protein. HDAC6 is involved in the deacetylation of proteins, which can regulate their activity and stability. By inhibiting HDAC6, this compound can alter the acetylation status of specific proteins, which can have downstream effects on biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein target. Inhibition of HDAC6 by this compound has been shown to enhance the acetylation of specific proteins, which can regulate their activity and stability. This can have downstream effects on biological processes such as cell proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
One advantage of using N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide in lab experiments is its specificity for HDAC6. This allows researchers to investigate the role of HDAC6 in biological processes without affecting other HDAC enzymes. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to inhibit other proteins in addition to HDAC6, which can complicate data interpretation.
将来の方向性
For research on N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide include investigating its potential use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to identify other potential protein targets. Finally, the development of more specific inhibitors of HDAC6 may improve the efficacy and specificity of this class of drugs.
合成法
The synthesis of N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide involves several steps, including the reaction of anthraquinone with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-furamide to yield this compound. The purity of this compound can be improved through recrystallization and purification using column chromatography.
科学的研究の応用
N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide has been used in several scientific research studies to investigate the role of specific proteins in biological processes. For example, this compound has been shown to inhibit the activity of the protein HDAC6, which is involved in the regulation of gene expression and protein degradation. By inhibiting HDAC6, this compound has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
特性
分子式 |
C20H12N2O4S |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H12N2O4S/c23-17-12-4-1-2-5-13(12)18(24)15-10-11(7-8-14(15)17)21-20(27)22-19(25)16-6-3-9-26-16/h1-10H,(H2,21,22,25,27) |
InChIキー |
RREVSJFKDHMHGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C4=CC=CO4 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
